Glutathione sulfonate
Description
Nomenclature and Structural Representation within Oxidized Thiol Chemistry
Glutathione (B108866) sulfonate is systematically known as (2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid. medkoo.comnih.gov It is classified as an S-substituted glutathione, a derivative of L-cysteine, and a tripeptide. nih.gov The key structural feature of glutathione sulfonate is the sulfonic acid group (-SO3H) attached to the sulfur atom of the cysteine residue. This distinguishes it from other oxidized forms of glutathione, such as glutathione disulfide (GSSG).
Below is a table detailing the key identifiers and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | medkoo.comnih.gov |
| Molecular Formula | C10H17N3O9S2 | medkoo.comnih.gov |
| Molecular Weight | 387.38 g/mol | medkoo.com |
| CAS Number | 1637-70-3 | medkoo.comnih.gov |
Contextualization of this compound as a Product of Thiol Oxidation in Biological Systems
This compound is formed in biological systems as a product of thiol oxidation. The thiol group (-SH) of the cysteine residue in glutathione is susceptible to oxidation by various reactive oxygen species (ROS) and other oxidants. mdpi.com For instance, ozone has been shown to rapidly oxidize glutathione to this compound at physiological pH. researchgate.net
The formation of this compound can occur under conditions of significant oxidative stress. mdpi.com When the cellular antioxidant systems are overwhelmed, the thiol group of glutathione can be progressively oxidized, leading to the formation of sulfenic acid (RSOH), sulfinic acid (RSO2H), and ultimately, the irreversible sulfonic acid (RSO3H) derivative. mdpi.com
The presence of this compound can serve as a marker of oxidative stress and has been studied in various biological contexts. nih.gov For example, it has been investigated as a competitive inhibitor of glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification. nih.govembopress.org The binding of this compound to the G-site of GSTs has been shown to have a stabilizing effect on the enzyme's structure. nih.gov Furthermore, the affinity of this compound for some GSTs can be significantly higher than that of glutathione itself. acs.org
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13(3-8(15)16)9(17)6(12)4-23-24(20,21)22/h5-6H,1-4,11-12H2,(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFTXHFDQJRJD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSS(=O)(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936863 | |
| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637-70-3 | |
| Record name | Glutathione sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Chemical Reactivity Leading to Glutathione Sulfonate
Mechanisms of Non-Enzymatic Sulfonate Formation
The formation of glutathione (B108866) sulfonate can occur through several non-enzymatic pathways, primarily involving the oxidation of the thiol group of glutathione by reactive oxygen species (ROS).
Direct Oxidation of Glutathione Thiol by Specific Reactive Oxygen Species
Certain reactive oxygen species are potent enough to directly oxidize the thiol group of glutathione to its sulfonic acid derivative. Ozone (O3) and hydroperoxides are notable examples of such species.
Studies have shown that ozone rapidly oxidizes the dianionic form of glutathione (GS²⁻) to glutathione sulfonate (GSO3⁻) at physiological pH. researchgate.net This reaction is particularly relevant at the air-water interface, such as in the epithelial lining fluid of the lungs. mdpi.com The direct oxidation by ozone is a significant pathway for the formation of this compound, bypassing the intermediate sulfenic and sulfinic acid stages.
Hydroperoxides, such as hydrogen peroxide (H₂O₂), can also lead to the formation of this compound, although the reaction mechanism is more complex. cdnsciencepub.comresearchgate.net The reaction of superoxide (B77818) with reduced glutathione can also yield the sulfonic acid as a minor product, with glutathione disulfide (GSSG) being the major product. nih.gov
Table 1: Direct Oxidation of Glutathione by Reactive Oxygen Species
| Reactive Oxygen Species | Key Findings | Relevant Conditions | References |
|---|---|---|---|
| Ozone (O₃) | Rapidly oxidizes the dianionic form of glutathione (GS²⁻) to this compound (GSO₃⁻). | Physiological pH (~7.5), Air-water interface | researchgate.net |
| Superoxide (O₂⁻) | Oxidation of GSH leads primarily to GSSG, with this compound as a minor product. | Increasing pH and GSH concentration enhance the reaction. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Can lead to the formation of this compound, particularly at higher concentration ratios of H₂O₂ to GSH. | Neutral pH | cdnsciencepub.comresearchgate.net |
Sequential Oxidation via Sulfenic and Sulfinic Acid Intermediates
A more common pathway for the formation of this compound involves a stepwise oxidation of the glutathione thiol group. This process proceeds through the formation of glutathione sulfenic acid (GSOH) and then glutathione sulfinic acid (GSO₂H) as intermediates.
The initial two-electron oxidation of the glutathione thiolate (GS⁻) by an oxidant like hydrogen peroxide forms the unstable glutathione sulfenic acid (GSOH). mdpi.com This intermediate is highly reactive and can undergo several fates. It can react with another molecule of GSH to form glutathione disulfide (GSSG), be reduced back to GSH, or be further oxidized.
If the oxidative stress persists, glutathione sulfenic acid can be further oxidized to glutathione sulfinic acid (GSO₂H). mdpi.com This step represents a more stable, yet still potentially reversible, oxidation state. Finally, the irreversible oxidation of glutathione sulfinic acid yields this compound (GSO₃H). mdpi.com This final step signifies a permanent loss of the reducing capacity of the glutathione molecule.
Figure 1: Sequential Oxidation Pathway of Glutathione
graph TD
A[GSH (Glutathione)] -- Oxidation (e.g., H₂O₂) --> B(GSOH (Glutathione Sulfenic Acid));
B -- Further Oxidation --> C(GSO₂H (Glutathione Sulfinic Acid));
C -- Irreversible Oxidation --> D(GSO₃H (this compound));
B -- Reaction with GSH --> E(GSSG (Glutathione Disulfide));
This diagram illustrates the stepwise oxidation of glutathione to this compound, highlighting the intermediate sulfenic and sulfinic acid stages.
Protein S-Glutathionylation and its Progression to Irreversible Sulfonic Acid Derivatives
Protein S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a protein (Protein-SSG). This process is considered a protective mechanism, shielding protein thiols from irreversible oxidation to sulfinic and sulfonic acids during periods of oxidative stress. mdpi.com
Under conditions of severe or prolonged oxidative stress, the protective mechanism of S-glutathionylation can be overwhelmed. The glutathionylated cysteine residue can itself be a target for further oxidation. While the exact mechanism is still under investigation, it is proposed that the disulfide bond in the glutathionylated protein can be cleaved and the protein-cysteine thiol subsequently oxidized to its sulfinic and ultimately sulfonic acid derivatives. This irreversible modification can lead to a loss of protein function. mdpi.com
Table 2: Protein Thiol Oxidation States
| Oxidation State | Chemical Formula | Reversibility | Biological Significance | References |
|---|---|---|---|---|
| Thiol | Protein-SH | - | Active protein | |
| S-Glutathionylated | Protein-SSG | Reversible | Protection against further oxidation, Redox signaling | mdpi.com |
| Sulfenic Acid | Protein-SOH | Reversible | Intermediate in oxidation and signaling | mdpi.com |
| Sulfinic Acid | Protein-SO₂H | Reversible (by sulfiredoxin) | Marker of significant oxidative stress | mdpi.com |
| Sulfonic Acid | Protein-SO₃H | Irreversible | Permanent protein damage, loss of function | mdpi.com |
Factors Modulating the Rate and Extent of this compound Generation in vitro and in vivo
Several factors can influence the formation of this compound, both in controlled laboratory settings and within living organisms.
The concentration and type of reactive oxygen species are primary determinants. As mentioned, potent oxidants like ozone can directly and rapidly form the sulfonate, while weaker oxidants may favor the formation of GSSG. researchgate.netnih.gov
The pH of the environment plays a crucial role. For instance, the copper-catalyzed oxidation of glutathione is significantly faster at a lower pH (pH 5) compared to a more neutral pH (pH 7.4). acs.org This is noteworthy because thiol reactivity generally decreases with lower pH due to the protonation of the more reactive thiolate anion. acs.org
The presence of other antioxidants , such as ascorbate (B8700270) (Vitamin C), can modulate the oxidation of glutathione. In environments where both are present, ascorbate can act as a primary scavenger of oxidants like ozone, thereby sparing glutathione from oxidation. nih.gov
Table 3: Factors Influencing this compound Formation
| Factor | Effect on this compound Formation | Mechanism | References |
|---|---|---|---|
| Oxidant Type | Potent oxidants (e.g., ozone) favor direct formation. | Direct oxidation of the thiol group. | researchgate.net |
| pH | Lower pH can accelerate copper-catalyzed oxidation. | Altered reactivity of the glutathione-copper complex. | acs.org |
| Co-antioxidants | Presence of ascorbate can decrease glutathione oxidation by ozone. | Ascorbate acts as a preferential scavenger of ozone. | nih.gov |
| Cellular Redox State | Lower GSH/GSSG ratio promotes oxidation. | Increased oxidative pressure drives the formation of oxidized glutathione species. | |
| Precursor Availability | Limited cysteine can reduce overall glutathione levels. | Cysteine is the rate-limiting amino acid for glutathione synthesis. | nih.gov |
Advanced Analytical Methodologies for the Characterization and Quantification of Glutathione Sulfonate
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of biomolecules like glutathione (B108866) sulfonate due to its ability to provide precise molecular weight information and structural details through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile biomolecules. researchgate.netnih.gov It allows for the transfer of ions from a liquid solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular mass of intact molecules. nih.gov In the context of glutathione and its derivatives, ESI-MS has been effectively used to characterize glutathione S-transferase (GST) isozymes and to identify complexes between glutathione and heavy metals. researchgate.netnih.gov
ESI-MS analysis can provide precise mass measurements, often with a precision of +/- 3-4 mass units, which allows for the discrimination between monomers that differ by only a few Daltons. nih.gov This technique generates ions with multiple charges, resulting in more complex mass spectra but also bringing the mass-to-charge (m/z) ratios into a range compatible with a wide array of mass analyzers. nih.gov However, a notable challenge is that sulfur-containing compounds can exhibit poor ionization efficiency with ESI-MS, which may necessitate chemical derivatization to introduce a more easily ionizable group to the analyte, thereby improving detection sensitivity. semanticscholar.orgmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the selective detection and quantification of glutathione derivatives in complex biological matrices. nih.govnih.gov This method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov An LC-MS/MS method was specifically developed and validated for the simultaneous quantification of glutathione (GSH), glutathione disulfide (GSSG), and glutathione-S-sulfonate (GSSO₃H) in grape juice and wine. admin.ch
The LC-MS/MS approach offers significant advantages, including improved selectivity, precision, and accuracy over other methods. nih.gov For the analysis of GSSO₃H, GSH, and GSSG, the method demonstrated high sensitivity with limits of detection (LOD) and quantification (LOQ) in the low mg/L range, which is sufficient for determination in wine and grape juice. admin.ch The technique is linear over a wide dynamic concentration range and provides excellent reproducibility. nih.gov In a typical LC-MS/MS workflow, analytes are first separated on an LC column and then introduced into the mass spectrometer. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interference from the sample matrix. nih.govtandfonline.com
Table 1: Performance of an LC-MS/MS Method for Glutathione Species Quantification This table summarizes the limits of detection (LOD) and quantification (LOQ) for an established LC-MS/MS method used in the analysis of wine and grape juice.
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Glutathione (GSH) | 0.01 mg L⁻¹ | 0.1 mg L⁻¹ | admin.ch |
| Glutathione Disulfide (GSSG) | 0.06 mg L⁻¹ | 0.2 mg L⁻¹ | admin.ch |
| Glutathione Sulfonate (GSSO₃H) | 0.05 mg L⁻¹ | 0.2 mg L⁻¹ | admin.ch |
Stable isotope dilution (SID) mass spectrometry is considered the gold standard for absolute quantification, providing the highest possible analytical specificity and accuracy. nih.govtandfonline.com This methodology involves adding a known concentration of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. nih.govacs.org Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects and matrix suppression in the mass spectrometer. tandfonline.com
The ratio of the response of the endogenous analyte to the labeled internal standard is used for quantification, which corrects for variations during sample preparation and analysis. nih.govtandfonline.com This approach is particularly valuable for accurately quantifying reactive molecules like glutathione, as it can overcome analytical challenges such as the artificial oxidation of GSH to GSSG during sample handling. nih.govresearchgate.net By using labeled internal standards for both GSH and GSSG, researchers can achieve precise and reliable measurements of their absolute concentrations and assess the cellular redox state. nih.gov This technique is broadly applicable for the rigorous validation of small-molecule biomarkers, including sulfur-containing metabolites like this compound. nih.govtandfonline.com
Chromatographic Separation Protocols
Chromatographic separation is an indispensable step in the analysis of this compound from complex biological or food samples. It serves to isolate the target analyte from interfering matrix components prior to detection.
High-Performance Liquid Chromatography (HPLC) is the predominant separation technique used for the analysis of glutathione and its derivatives. mdpi.comnih.govresearchgate.net When coupled with mass spectrometry (LC-MS/MS), HPLC separates compounds based on their physicochemical properties before they enter the ion source. nih.gov Reversed-phase HPLC, typically using a C18 column, is commonly employed for the separation of non-polar to moderately polar compounds like glutathione derivatives. mdpi.comnih.govresearchgate.net
Table 2: Example of a Reversed-Phase HPLC Gradient for Thiol Analysis This table illustrates a typical gradient elution program used for separating derivatized thiols on a C18 column.
| Time (minutes) | Mobile Phase A (%) (e.g., Sodium Acetate) | Mobile Phase B (%) (e.g., Methanol) |
| 0 | 95 | 5 |
| 10 | 80 | 20 |
| 20 | 50 | 50 |
| 25 | 0 | 100 |
| 30 | 95 | 5 |
Note: This is an illustrative example; specific gradient conditions vary based on the exact application and analytes.
Derivatization Strategies for Enhanced Detection of Sulfur-Containing Metabolites
The analysis of sulfur-containing metabolites like glutathione and its sulfonated form can be challenging due to the high reactivity of the thiol group, which can lead to oxidation, and their sometimes poor ionization efficiency in mass spectrometry. mdpi.commdpi.com Derivatization is a chemical strategy used to overcome these issues by modifying the analyte to form a more stable and easily detectable product. semanticscholar.orgmdpi.com
Biochemical and Cellular Implications of Glutathione Sulfonate Occurrence
Function as a Biomarker of Irreversible Oxidative Stress and Protein Damage
Glutathione (B108866) sulfonate is formed from the oxidation of the thiol group in glutathione to a sulfonic acid group (-SO3H). ontosight.ai This conversion is considered an irreversible oxidative modification. mdpi.comnih.gov Its presence in cells and tissues serves as a significant biomarker, indicating exposure to high levels of reactive oxygen species (ROS) and consequent irreversible oxidative damage. ontosight.aimdpi.comfrontiersin.org
Under conditions of overwhelming oxidative stress, the cellular antioxidant systems become saturated, leading to the oxidation of protein thiols to sulfenic acids. While this initial oxidation can be reversed, further oxidation leads to the formation of sulfinic and then sulfonic acids, which are generally considered irreversible modifications that can lead to protein degradation. mdpi.comnih.govplos.org The formation of GSO3H mirrors this process at the level of the most abundant non-protein thiol, glutathione (GSH). plos.orgmdpi.com
The detection of GSO3H has been associated with various pathological conditions linked to oxidative stress, including cancer and neurodegenerative diseases. ontosight.ai For instance, GSO3H has been observed in neutrophils stimulated to produce ROS. nih.gov Furthermore, its formation has been linked to specific oxidants like hypochlorous acid (HOCl), a product of the enzyme myeloperoxidase, suggesting its potential as a specific biomarker for certain types of oxidative insults. nih.gov
Consequences for Intracellular Thiol Proteome Homeostasis and Protein Function
The intracellular environment is characterized by a delicate balance of thiol-containing molecules, collectively known as the thiol proteome. mdpi.com The maintenance of this homeostasis is crucial for a vast array of cellular functions. The formation of GSO3H signifies a severe disruption of this balance.
Protein function is intimately linked to the redox state of its cysteine residues. frontiersin.org Reversible modifications of these thiols, such as S-glutathionylation (the formation of a mixed disulfide between a protein and glutathione), can act as a protective mechanism, preventing irreversible oxidation to sulfinic or sulfonic acids. mdpi.comfrontiersin.orgnih.gov This process of S-glutathionylation can modulate protein activity and is involved in cellular signaling. nih.gov
However, the accumulation of GSO3H indicates that the capacity for such protective, reversible modifications has been exceeded. This irreversible oxidation of the glutathione pool has profound implications for the thiol proteome. With less available GSH to protect protein thiols, they become more susceptible to irreversible oxidation themselves, leading to loss of protein function and targeting for degradation. mdpi.com
Studies on specific enzymes have demonstrated the impact of glutathione analogues on protein stability and function. For example, while glutathione itself can destabilize the structure of porcine class pi glutathione S-transferase, glutathione sulfonate, along with another analogue, appeared to have a stabilizing effect against urea-induced unfolding. nih.gov This suggests that the consequences of GSO3H formation on protein function can be complex and protein-specific.
Interactions with the Broader Glutathione Redox System and Related Enzymes
The glutathione redox system is a cornerstone of cellular antioxidant defense, centered around the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). frontiersin.orgmdpi.com The emergence of GSO3H directly perturbs this system.
Relationship to Glutathione Disulfide (GSSG) Levels and Redox Potential
Under normal conditions, the vast majority of cellular glutathione exists in its reduced form, GSH. mdpi.com An increase in oxidative stress leads to the oxidation of GSH to GSSG, causing a decrease in the GSH/GSSG ratio, which is a key indicator of oxidative stress. mdpi.comnih.gov The formation of GSO3H occurs under conditions of severe oxidative stress where the capacity of glutathione reductase to reduce GSSG back to GSH is overwhelmed. nih.gov While GSSG is a product of reversible oxidation, GSO3H signifies an irreversible loss from the glutathione pool. frontiersin.orgmdpi.com Therefore, the presence of GSO3H would be expected to coincide with a significantly lowered GSH/GSSG ratio and a more oxidized cellular redox potential. frontiersin.orgmdpi.comnih.gov
Table 1: Effects of Ischemia on Glutathione Levels in Rat Liver
| Condition | Total Glutathione (nmol/mg protein) | Reduced Glutathione (GSH) (nmol/mg protein) | Oxidized Glutathione (GSSG) (nmol/mg protein) | GSH:GSSG Ratio |
| Sham-operated | 10.4 ± 0.8 | 10.2 ± 0.8 | 0.045 ± 0.004 | 226 |
| Ischemia | 3.0 ± 0.4 | 2.9 ± 0.4 | 0.021 ± 0.003 | 137 |
| This table demonstrates the significant depletion of both total and reduced glutathione, and a decrease in the GSH:GSSG ratio under ischemic conditions, which are associated with severe oxidative stress where GSO3H formation can occur. Data adapted from a study on rat liver ischemia. nih.gov |
Theoretical Frameworks for Understanding Cellular Responses to Irreversible Thiol Oxidation
The cellular response to irreversible thiol oxidation, as exemplified by the formation of GSO3H, can be understood within the broader context of stress response pathways. When reversible antioxidant mechanisms are overwhelmed, cells activate pathways that can lead to either adaptation or programmed cell death (apoptosis).
The irreversible nature of sulfonic acid formation on both proteins and glutathione represents a critical damage threshold. mdpi.comnih.gov Once this threshold is crossed, the cell must engage mechanisms to clear the damaged components. This can involve the proteasomal degradation of irreversibly oxidized proteins. mdpi.com
The accumulation of GSO3H and irreversibly damaged proteins can act as a signal to initiate apoptotic pathways. The depletion of the GSH pool and the highly oxidized intracellular environment are known triggers of apoptosis. ejgm.co.uk This can be viewed as a quality control mechanism to eliminate severely damaged cells and prevent further harm to the organism.
In essence, the appearance of this compound marks a tipping point in the cellular redox state, shifting the focus from reversible regulation and protection to damage control and the potential initiation of cell death programs.
Computational and Theoretical Studies on Glutathione Sulfonate Chemistry
Quantum Chemical Calculations of Reaction Energetics and Intermediates in Sulfonate Formation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the reaction mechanisms, energetics, and intermediate species involved in the conversion of glutathione (B108866) to glutathione sulfonate. These ab initio methods allow for the precise calculation of molecular structures, reaction energies, and activation barriers that govern the transformation.
The oxidation of the thiol group in GSH to a sulfonic acid is not a single-step reaction but a multi-stage process involving progressively more oxidized intermediates. The pathway generally proceeds from the initial formation of a thiyl radical (GS•), which can then be oxidized to sulfenic acid (GSOH), followed by sulfinic acid (GSO₂H), and finally sulfonic acid (GSO₃H). mdpi.commdpi.com
Quantum chemical studies have provided detailed energetic profiles for these critical steps. Calculations performed on selected GSH/OH• complexes, identified through MD simulations, have quantified the stability of these initial encounters. The relative enthalpy and free energy changes for the formation of the strongest recognition complexes were calculated to be in the range of -42.4 to -27.8 kJ/mol and -21.3 to 9.8 kJ/mol, respectively, indicating a thermodynamically favorable initial interaction. plos.orgresearchgate.net
Furthermore, DFT calculations have been employed to study the reaction of glutathione with various reactive radicals, demonstrating that the mechanism involves inerting the radicals and converting them into more stable compounds. nih.govnih.gov The activation energies for these radical-scavenging reactions are calculated to be small, suggesting they can occur readily under physiological conditions. nih.govnih.gov Studies on the reaction between GSH and superoxide (B77818) radicals (O₂•⁻) show that while glutathione disulfide (GSSG) is the major product, a smaller but significant fraction (around 6-15%) is converted to this compound. nih.gov Theoretical calculations help to explain the branching of these reaction pathways and the formation of various by-products. By modeling the transition states, researchers can predict kinetic rate constants for reactions involving glutathione, providing a deeper understanding of its reactivity towards different electrophiles and oxidants. researchgate.net
| Calculation Type | System Studied | Key Energetic Findings | Reference |
|---|---|---|---|
| Quantum Chemical Calculations | GSH/OH• complexes | Relative enthalpy change: -42.4 to -27.8 kJ/mol. Relative free energy change: -21.3 to 9.8 kJ/mol. | plos.orgresearchgate.net |
| Density Functional Theory (DFT) | Reaction of GSH with coal-related reactive radicals | The activation energies for reactions with radicals are small, allowing them to occur at room temperature. | nih.govnih.gov |
| First principle methods (G3MP2B3) | Bond Dissociation Energies (BDEs) of GSH | Calculated BDEs for all X-H bonds, revealing the antioxidant potential and sites susceptible to hydrogen abstraction. | researchgate.net |
| Transition-state calculations (B3LYP) | Michael addition reactivity of GSH | Predicted kinetic rate constants (kGSH) in good agreement with experimental values. | researchgate.net |
Future Research Directions in Glutathione Sulfonate Investigations
Elucidation of Novel or Underappreciated Formation Pathways in Diverse Biological Contexts
While the oxidation of glutathione (B108866) is a known phenomenon, the specific pathways leading to the formation of the sulfonic acid moiety (GSO3H) are not fully understood and likely vary across different biological contexts. A primary research goal is to identify and characterize these pathways.
One underappreciated route is the direct oxidation of glutathione by potent environmental oxidants. Research has shown that ozone (O3), a significant atmospheric pollutant, rapidly oxidizes the dianion form of GSH directly to glutathione sulfonate at physiological pH. researchgate.net This is distinct from many other oxidative processes that primarily yield glutathione disulfide (GSSG). researchgate.net Similarly, hypochlorous acid (HOCl), an oxidant produced by myeloperoxidase during inflammation, can lead to the formation of related sulfonated species like glutathione sulfonamide (GSA). researchgate.net While GSA is an intramolecular cyclized product, the underlying chemistry highlights the potential for potent oxidants to drive the formation of highly oxidized sulfur species over simple disulfides. researchgate.netmdpi.com
Another context-dependent pathway has been identified in food science, specifically in winemaking. The addition of sulfur dioxide (SO2) as a preservative can lead to the formation of glutathione-S-sulfonate (GSSO3H) from the reaction of SO2 with glutathione disulfide (GSSG). admin.ch In finished wines treated with SO2, GSSO3H can become the dominant form of glutathione, demonstrating a non-enzymatic, environment-driven formation pathway. admin.ch
Future research should aim to:
Investigate the enzymatic and non-enzymatic reactions that lead to GSO3H formation in various cell types and tissues under different physiological and pathological conditions.
Explore the role of specific reactive oxygen species (ROS) and reactive nitrogen species (RNS) in preferentially driving oxidation towards the sulfonic acid state. nih.gov
Examine the formation of this compound in organisms exposed to high concentrations of environmental sulfur compounds or pollutants.
Development of Next-Generation Analytical Tools for Ultra-Trace Detection
A significant challenge in studying this compound is its detection and accurate quantification, especially at the low concentrations expected in most biological systems. The development of highly sensitive and specific analytical methods is paramount for advancing research.
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most promising technique. researchgate.net It offers high sensitivity and specificity, allowing for the simultaneous measurement of GSH, GSSG, and GSO3H. researchgate.netadmin.ch This capability is crucial for understanding the dynamics of glutathione metabolism under various conditions.
A key objective for next-generation tools is to achieve ultra-trace detection limits. While some methods for thiol analysis have reached the femtomolar (fM) range, applying this level of sensitivity specifically to GSO3H in complex biological matrices remains a goal. nih.gov Challenges include the high polarity of glutathione and its derivatives, which can complicate chromatographic separation, and potential for artifactual oxidation during sample preparation. researchgate.netnih.gov
The table below summarizes key parameters from a reported LC-MS/MS method developed for GSO3H analysis in wine, illustrating current capabilities.
| Parameter | GSH | GSSG | GSSO3H |
| Limit of Detection (LOD) | 0.01 mg L⁻¹ | 0.06 mg L⁻¹ | 0.05 mg L⁻¹ |
| Limit of Quantification (LOQ) | 0.1 mg L⁻¹ | 0.2 mg L⁻¹ | 0.2 mg L⁻¹ |
| Data sourced from a study on glutathione species in wine. admin.ch |
Future development should focus on:
Refining LC-MS/MS protocols to enhance sensitivity and minimize sample-induced oxidation.
Exploring novel derivatization strategies to improve the chromatographic behavior and detection of GSO3H. icm.edu.pl
Developing new sensor technologies, potentially based on electrochemical or optical principles, for real-time, in-situ monitoring of GSO3H. nih.govresearchgate.net
Creating certified reference materials for GSO3H to ensure accuracy and inter-laboratory comparability of results.
Exploration of Cellular Repair Mechanisms or Degradation Pathways for Sulfonate-Modified Biomolecules
A critical question in the biology of this compound pertains to its fate within the cell. The sulfonic acid modification of cysteine residues in proteins is widely considered to be an irreversible oxidative mark. nih.govmdpi.com Unlike the sulfenic (-SOH) and sulfinic (-SO2H) acid states, which can be enzymatically reduced by cellular systems like thioredoxin and sulfiredoxin respectively, no known enzyme can reduce a sulfonic acid (-SO3H) group back to a thiol. nih.govmdpi.com
This irreversibility implies that "repair" of a sulfonate-modified biomolecule is unlikely. Instead, the cell's response is probably geared towards degradation and removal of the damaged molecule to prevent its accumulation and potential toxicity. The primary pathway for the degradation of modified or damaged intracellular proteins is the ubiquitin-proteasome system. It is plausible that proteins containing a cysteine sulfonic acid modification are recognized and targeted for proteasomal degradation. umsha.ac.irresearchgate.net
Another potential clearance mechanism is autophagy, a process where cells degrade and recycle dysfunctional components, including aggregated proteins and damaged organelles. technologynetworks.comscitechdaily.com Research on other types of modified biomolecules, such as heparan sulfate-modified proteins, shows that modulating these molecules can influence autophagic activity. technologynetworks.comscitechdaily.com
Future research in this area should investigate:
Whether sulfonate-modified proteins are specifically recognized and ubiquitinated for proteasomal degradation.
The role of autophagy in clearing aggregates or organelles that have accumulated sulfonate-modified components.
The existence of any novel, uncharacterized enzymatic pathways for the catabolism of free GSO3H or small sulfonate-containing peptides, potentially drawing parallels from bacterial degradation of other sulfonates like sulfolactate. nih.govmetacyc.org
Comparative Analysis of this compound in Different Organisms and Environmental Conditions
The presence and significance of this compound are likely to differ substantially across the biological kingdoms and in response to varying environmental pressures. A comparative approach can provide valuable insights into its evolutionary and ecological relevance.
Marine and Aquatic Environments: Marine invertebrates have been widely used to monitor environmental pollution, and the glutathione S-transferase (GST) system, which uses GSH, is a key part of their detoxification response. nih.govresearchgate.netresearchgate.net The degradation of sulfonated compounds, such as 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) derived from algae, is known to occur in marine bacteria, indicating that pathways for sulfonate metabolism are present in these environments. uni-konstanz.de Future studies could explore whether GSO3H is formed in marine organisms as a biomarker of exposure to specific pollutants or oxidative stressors.
Extremophiles: Organisms living in extreme environments (extremophiles) possess unique adaptations. For instance, the extremophilic microalga Galdieria sulphuraria maintains high intracellular levels of glutathione, which is believed to contribute to its tolerance of high-sulfur environments. nih.gov In bacteria like Rhizobium tropici, glutathione production is essential for survival under acid and oxidative stress. nih.gov Investigating the levels of GSO3H in these organisms under stress could reveal whether its formation is a controlled adaptive response or a sign of overwhelming stress. Antioxidants like glutathione are known to be part of the defense mechanism against UV radiation in extremophiles. frontiersin.org
Specific Environmental Niches: As demonstrated by the wine example, specific man-made environments can promote the formation of GSO3H. admin.ch The table below shows the differential concentration of glutathione species in grape must versus finished wine, highlighting the impact of the winemaking environment.
| Sample Type | GSH (mg/L) | GSSG (mg/L) | GSSO3H (mg/L) |
| Grape Juice (no SO2) | 10 - 60 | 2 - 11 | Not detected |
| Grape Must (+SO2) | Variable | Variable | < 1 |
| Finished Wine | 0 - 5 | 0 - 6 | 5 - 11 |
| Data compiled from a study on the effect of SO2 in winemaking. admin.ch |
Comparative analysis should be directed towards:
Quantifying GSO3H levels in a wide range of organisms (e.g., bacteria, archaea, fungi, plants, and animals) from diverse habitats.
Correlating GSO3H concentrations with specific environmental stressors, such as pollutants, temperature extremes, pH, and radiation.
Studying the glutathione metabolome in extremophiles to understand the role of GSO3H in adaptation to life at the limits. nih.govoup.com
Q & A
Basic Research Question
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) with precision (±1 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Quantifies association/dissociation rates (ka/kd) using immobilized GST on sensor chips .
- Enzyme inhibition assays : IC₅₀ values derived from kinetic studies (e.g., monitoring CDNB conjugation inhibition) .
How can site-directed mutagenesis elucidate the catalytic roles of specific residues in GST-glutathione sulfonate interactions?
Advanced Research Question
Targeted mutations (e.g., His106Ala in E. coli GST) disrupt hydrogen-bonding networks with this compound, reducing inhibitory potency. Researchers pair mutagenesis with kinetic assays (e.g., ΔVmax/Km shifts) and structural analysis to map catalytic residues . For reproducibility, mutant constructs must be verified via Sanger sequencing and circular dichroism to confirm structural integrity .
What are the key steps in designing reproducible experiments involving this compound's redox interactions?
Basic Research Question
- Buffer selection : Use degassed, argon-saturated buffers to prevent sulfonate oxidation .
- Control experiments : Include glutathione disulfide (GSSG) as a redox control and validate results via HPLC-MS .
- Data normalization : Express results as % inhibition relative to substrate-only reactions to account for batch variability .
How do computational docking simulations complement empirical data in predicting this compound's binding modes with GST variants?
Advanced Research Question
Molecular dynamics (MD) simulations (e.g., GROMACS) model sulfonate flexibility within the GST active site, predicting binding free energies (ΔGbind) within ±2 kcal/mol of experimental values . Docking workflows (e.g., AutoDock Vina) prioritize poses aligning with crystallographic data (RMSD ≤1.5 Å) . Cross-validation with mutagenesis improves predictive accuracy .
How should researchers address contradictory data on this compound's inhibitory potency across GST isoforms?
Basic Research Question
- Systematic comparative studies : Test sulfonate against recombinant GST isoforms (α, μ, π) under identical conditions (pH, temperature) .
- Meta-analysis : Pool kinetic data (e.g., Ki values) from published studies, applying statistical tools (ANOVA) to identify isoform-specific trends .
What advanced spectroscopic techniques are suitable for probing dynamic interactions between this compound and GST under physiological conditions?
Advanced Research Question
- Time-resolved fluorescence : Monitors conformational changes in GST Trp residues upon sulfonate binding (nanosecond timescales) .
- NMR spectroscopy : ¹H-¹⁵N HSQC tracks chemical shift perturbations in GST backbone amides, identifying transient interactions .
What reporting standards ensure reproducibility in this compound-related biochemical assays?
Basic Research Question
Follow guidelines from journals like Beilstein Journal of Organic Chemistry:
- Experimental details : Specify sulfonate purity (≥95%, HPLC-verified), buffer compositions, and instrument calibration protocols .
- Data transparency : Report raw kinetic data (e.g., initial velocity plots) in supplementary materials .
How can thermodynamic profiling using isothermal titration calorimetry improve understanding of this compound's binding energetics with mutant GST enzymes?
Advanced Research Question
ITC quantifies enthalpy-driven (ΔH <0) vs. entropy-driven (TΔS >0) binding mechanisms. For example, His106 mutants in GST exhibit reduced ΔH due to disrupted hydrogen bonds with sulfonate, aligning with crystallographic data . Statistical rigor requires triplicate measurements and error propagation analysis (±5% ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
